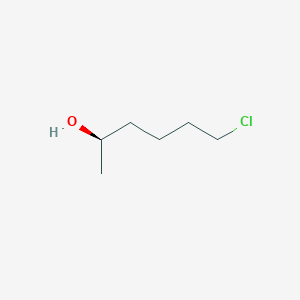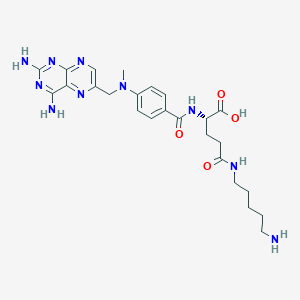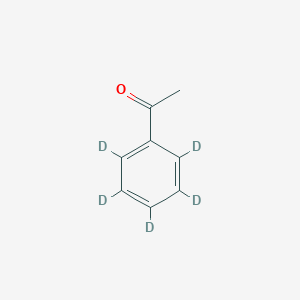
苯乙酮-2',3',4',5',6'-d5
概述
描述
Acetophenone derivatives are versatile compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science. The provided papers discuss different acetophenone derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of acetophenone derivatives is crucial for their function and reactivity. Single crystal analysis and spectroscopic methods such as FTIR and NMR have been used to confirm the structures of synthesized compounds . Density Functional Theory (DFT) studies have also been conducted to investigate the electronic properties and stability of these compounds . The crystal structure of ortho-hydroxy acetophenones has been elucidated, revealing intermolecular hydrogen bonds and π-π interactions that contribute to their stability .
Chemical Reactions Analysis
Acetophenone derivatives participate in various chemical reactions that are essential for their applications. The study of the asymmetric hydrogenation of acetophenone revealed that a hydride moiety is transferred in an outer-sphere manner to afford an ion-pair, which is both enantio- and rate-determining . The Suzuki cross-coupling reaction has been employed to synthesize 4-(2',4'-difluorophenyl)acetophenone, demonstrating the utility of acetophenone in creating more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives are influenced by their molecular structure. Vibrational, NMR, and quantum chemical studies have been performed to understand these properties better. For example, the vibrational frequencies of 2-hydroxy-4-methoxyacetophenone were assigned and analyzed, and its reactivity descriptors were calculated . The thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using DTA and TGA analysis . These studies provide insights into the behavior of acetophenone derivatives under different conditions and their potential reactivity.
科学研究应用
磷光光谱分析: 苯乙酮衍生物,包括苯乙酮-d5,用于磷光光谱和寿命的研究,证明了它们在理解伪 Jahn-Teller 畸变效应中的效用 (Koyanagi, Zwarich, & Goodman, 1972).
红外光谱: 红外光谱研究利用了苯乙酮及其氘化变体(如苯乙酮-d5)来分析和分配不同同位素品种的所有基础 (Gambi, Giorgianni, Passerini, Visinoni, & Ghersetti, 1980).
结构和分子研究: 氘代苯乙酮用于有机化合物的结构研究,有助于理解分子相互作用和稳定机制 (Chattopadhyay 等,2012).
光化学合成研究: 光化学合成研究利用苯乙酮衍生物来研究各种化学结构的形成,突出了它们在光重排过程中的作用 (Álvaro, García, Iborra, Miranda, & Primo, 1987).
催化反应研究: 苯乙酮及其衍生物用于专注于催化反应的研究,例如转移氢化和氢借用反应,以了解这些过程的效率和机制 (Newland, Wyatt, Wingad, & Mansell, 2017).
光解离研究: 该化合物是光解离研究中不可或缺的一部分,有助于理解光解离过程的机制和通道 (Zhao 等,1997).
分子氧相互作用研究: 苯乙酮用于研究分子氧相互作用,特别是在乙苯向苯乙酮的转化中,有助于理解该过程在工业化学中的效率和应用 (Liu 等,2020).
安全和危害
属性
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466417 | |
| Record name | Acetophenone-2',3',4',5',6'-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone-2',3',4',5',6'-d5 | |
CAS RN |
28077-64-7 | |
| Record name | Acetophenone-2',3',4',5',6'-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28077-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
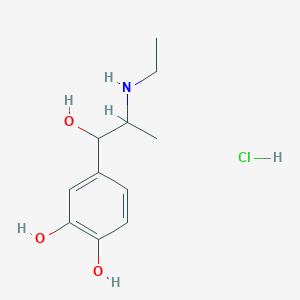
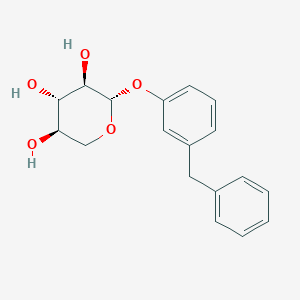
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)
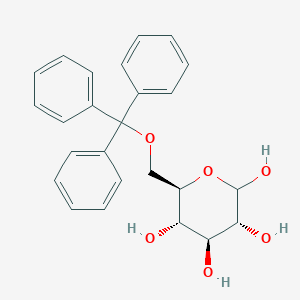
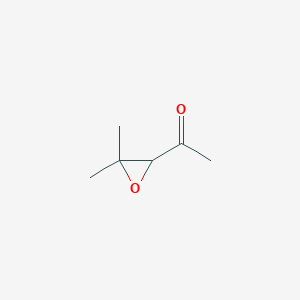
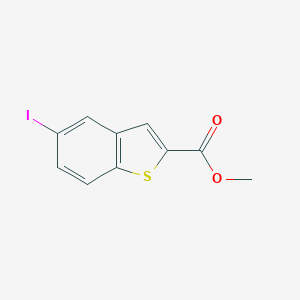
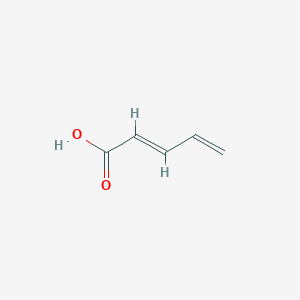
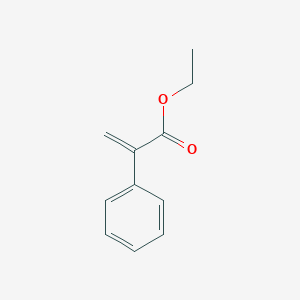
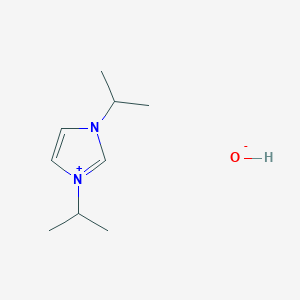
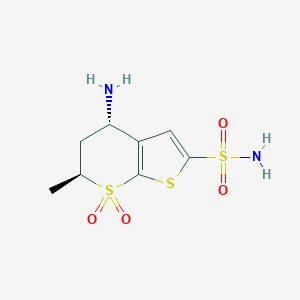
![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
